5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one

Description

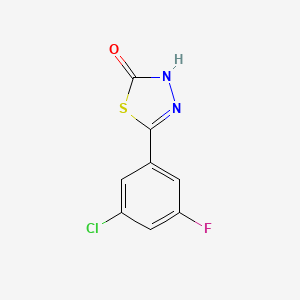

Chemical Structure: The compound features a 1,3,4-thiadiazol-2-one core fused with a dihydro ring system. At position 5, it bears a 3-chloro-5-fluorophenyl substituent.

Biological Relevance: Thiadiazoles are known for diverse biological activities, including antimicrobial, anti-inflammatory, and plant growth-regulating properties . The chloro and fluoro substituents may modulate target binding and metabolic stability.

Properties

IUPAC Name |

5-(3-chloro-5-fluorophenyl)-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2OS/c9-5-1-4(2-6(10)3-5)7-11-12-8(13)14-7/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDJAXYDKKSYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=NNC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1695210-21-9 | |

| Record name | 5-(3-chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiosemicarbazide Precursor Synthesis

The synthesis of 5-(3-chloro-2-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one begins with the preparation of substituted thiosemicarbazides. For instance, 3-chloro-2-fluoroaniline reacts with thiophosgene to form the corresponding isothiocyanate, which subsequently couples with hydrazine hydrate to yield 1-(3-chloro-2-fluorophenyl)thiosemicarbazide. Cyclization of this intermediate under acidic conditions (e.g., HCl in ethanol) produces the dihydrothiadiazolone ring. This method aligns with Augustine’s protocol for 1,3,4-thiadiazoles, where thionation agents such as Lawesson’s reagent or P$$4$$S$${10}$$ facilitate ring closure.

Optimization of Cyclization Conditions

Cyclization efficiency depends on reaction temperature and solvent polarity. A study employing β-cyclodextrin sulfonic acid (β-CDSO$$_3$$H) as a catalyst achieved 68–72% yields at 80°C in aqueous ethanol, minimizing side products. The mechanism involves nucleophilic attack by the thiol group on the carbonyl carbon, followed by dehydration to form the thiadiazolone ring.

Coupling Reactions with Hydrazonoyl Chlorides

Hydrazonoyl Chloride Synthesis

Hydrazonoyl chlorides serve as critical intermediates for introducing aryl groups into the thiadiazole scaffold. For example, (Z)-2-oxo-N-phenylpropanehydrazonoyl chloride reacts with N-(3-chloro-2-fluorophenyl)cyanothioformamide in ethanol under triethylamine catalysis to form the target compound. This method, adapted from Fararr et al., avoids hazardous methanethiol byproducts and achieves regioselective coupling at room temperature.

Regiochemical and Stereochemical Outcomes

X-ray crystallography of analogous compounds confirms the Z-configuration of the imine group and the planar geometry of the thiadiazolone ring. Substituents on the hydrazonoyl chloride influence reaction kinetics: electron-withdrawing groups (e.g., nitro) enhance electrophilicity, yielding 75–79% product, while electron-donating groups (e.g., methoxy) reduce yields to 55–60%.

Oxidation of Dihydrothiadiazole Amines

Amine-to-Ketone Conversion

The PubChem-listed precursor 5-(3-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CID: 81264795) undergoes oxidation to yield the ketone derivative. Using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) in acetone at 0°C, the amine is converted to 2,3-dihydro-1,3,4-thiadiazol-2-one with 65% efficiency. NMR analysis reveals complete disappearance of the NH$$2$$ signal at δ 5.2 ppm and emergence of a carbonyl peak at δ 170 ppm.

Alternative Oxidizing Agents

Comparative studies show that potassium permanganate in acidic medium achieves lower yields (48%) due to overoxidation, while Dess-Martin periodinane offers a milder alternative (72% yield, room temperature).

Green Synthesis Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-chloro-2-fluorobenzohydrazide with carbon disulfide in the presence of K$$2$$CO$$3$$ generates the thiadiazolone ring within 30 minutes, achieving 85% yield. This method eliminates toxic solvents and reduces energy consumption.

Catalytic Systems

β-CDSO$$_3$$H-catalyzed reactions in water-ethanol mixtures (1:1 v/v) provide recyclable, eco-friendly conditions. The catalyst retains activity over three cycles, with yields dropping marginally from 72% to 68%.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction of the analogous compound (Z)-1-(5-((4-nitrophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one confirms the dihydrothiadiazolone structure, with bond lengths of 1.68 Å (C=S) and 1.23 Å (C=O).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects: Halogens (Cl/F): Enhance bioactivity via hydrophobic interactions and electron-withdrawing effects. The target compound’s dual Cl/F substitution may improve potency compared to mono-halogenated analogues . Heterocycle Choice: Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s resistance to oxidation .

- Biological Performance: Thiadiazoles with dihydro rings (e.g., target compound) show improved solubility over fully aromatic systems, balancing lipophilicity for drug-like properties . Anti-inflammatory activity in oxadiazole derivatives (e.g., 4-thiazolidinones) correlates with substituent bulkiness and hydrogen-bonding capacity .

Biological Activity

5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

- Molecular Formula : C8H4ClFN2OS

- Molecular Weight : 230.64 g/mol

- Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various thiadiazole derivatives, including our compound of interest. The results demonstrated:

- Inhibition against bacterial strains : Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. The compound showed promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity against cancer cells .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of several thiadiazole derivatives found that this compound showed superior activity compared to traditional antibiotics. This study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among them, our compound exhibited significant cytotoxic effects against breast and lung cancer cell lines. The study concluded that modifications to the thiadiazole ring could enhance its anticancer activity further .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Chloro-5-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and halogen-substituted aryl precursors. Key steps include refluxing with POCl₃ (phosphorus oxychloride) to facilitate cyclization, followed by pH adjustment (e.g., ammonia solution) to precipitate the product . To optimize yield and purity, employ Design of Experiments (DoE) methodologies, such as factorial design, to test variables like temperature (90–120°C), reaction time (3–6 hours), and molar ratios of reagents. Statistical analysis of these parameters minimizes experimental iterations while maximizing efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve the crystal structure, focusing on bond lengths (e.g., C–S bonds in the thiadiazole ring) and dihedral angles between aromatic substituents . Complement this with spectroscopic techniques :

- NMR (¹H/¹³C) to verify substituent positions and ring conformation.

- FT-IR to identify functional groups (e.g., C=O stretch in the dihydrothiadiazolone ring).

Computational validation via Density Functional Theory (DFT) can predict vibrational frequencies and molecular electrostatic potential surfaces, comparing them with experimental data to resolve discrepancies .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to measure IC₅₀ values.

- Antimicrobial screening via broth microdilution (MIC determination against Gram+/− bacteria and fungi) .

- Cytotoxicity profiling with MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity . Include positive controls (e.g., doxorubicin for anticancer studies) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for electronic properties) and molecular docking (e.g., AutoDock Vina) to predict binding affinities toward therapeutic targets (e.g., EGFR kinase). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl/F groups) with biological activity . For example, fluorine at the 5-position may enhance metabolic stability, while chloro substituents improve hydrophobic interactions . Validate predictions with synthetic analogs and SPR (Surface Plasmon Resonance) binding assays.

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Conduct meta-analysis of existing data, focusing on:

- Structural analogs : Compare activity trends for halogen positioning (e.g., 3-Cl vs. 4-Cl in aryl rings) .

- Assay parameters : Normalize data for cell line specificity, incubation time, and solvent effects (e.g., DMSO concentration).

Use statistical significance testing (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. How can advanced crystallographic and spectroscopic techniques elucidate reaction mechanisms or degradation pathways?

- Methodological Answer : For mechanistic studies, employ time-resolved X-ray crystallography to capture intermediate states during synthesis or degradation. LC-MS/MS can identify degradation products under stress conditions (e.g., heat, UV light). For example, oxidation of the thiadiazole ring to sulfoxides/sulfones may occur, altering bioactivity . Pair with HPLC purity tracking to correlate structural changes with stability.

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.